molecular formula C12H15ClN2O B3163389 3-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-propan-1-ol CAS No. 883546-94-9

3-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-propan-1-ol

Cat. No.: B3163389
CAS No.: 883546-94-9
M. Wt: 238.71 g/mol
InChI Key: PQSBOCSNFDFQOI-UHFFFAOYSA-N
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Description

3-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-propan-1-ol is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a chloro-substituted indole moiety, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-propan-1-ol typically involves the reaction of 3-chloroindole with an appropriate amine and a propanol derivative. One common method is the Mannich reaction, where 3-chloroindole reacts with formaldehyde and a secondary amine to form the desired product. The reaction conditions often include acidic or basic catalysts to facilitate the formation of the indole derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chloro group on the indole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-propan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases and disorders.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-propan-1-ol involves its interaction with specific molecular targets and pathways. The chloro-substituted indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    3-Chloroindole: A precursor in the synthesis of 3-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-propan-1-ol.

    Indole-3-acetic acid: A plant hormone with a similar indole structure but different biological activities.

    5-Chloroindole: Another chloro-substituted indole with distinct chemical and biological properties.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both an indole and a propanol moiety. This combination of structural features can influence its reactivity and biological activity, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

3-[(3-chloro-1H-indol-2-yl)methylamino]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O/c13-12-9-4-1-2-5-10(9)15-11(12)8-14-6-3-7-16/h1-2,4-5,14-16H,3,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQSBOCSNFDFQOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)CNCCCO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801217587
Record name 3-[[(3-Chloro-1H-indol-2-yl)methyl]amino]-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801217587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883546-94-9
Record name 3-[[(3-Chloro-1H-indol-2-yl)methyl]amino]-1-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=883546-94-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[[(3-Chloro-1H-indol-2-yl)methyl]amino]-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801217587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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